molecular formula C19H16N2O3 B5561904 N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide

N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B5561904
M. Wt: 320.3 g/mol
InChI Key: WWVCWJAJRCESTP-UHFFFAOYSA-N
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Description

“N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide” is a complex organic compound. It contains an amide group (-CONH2), a carbonyl group (C=O), and a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, carbonyl, and furan groups would likely influence its three-dimensional shape .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, thanks to its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the carbonyl group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar amide and carbonyl groups, while its reactivity would be influenced by these groups as well as the aromatic furan ring .

Scientific Research Applications

properties

IUPAC Name

N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13-6-4-7-14(12-13)20-18(22)15-8-2-3-9-16(15)21-19(23)17-10-5-11-24-17/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVCWJAJRCESTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330098
Record name N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide

CAS RN

329067-80-3
Record name N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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